Cyclopentanol can be prepared from cyclopentene through two steps: an initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol .
The liquid heat capacities of cyclopentanol and cyclopentyl acetate were estimated using the Ruzicka–Domalski group contribution method. The standard enthalpy of formation and standard entropy of gaseous cyclopentyl acetate were determined by the Yoneda group contribution method, and the standard vaporization enthalpy of cyclopentyl acetate was calculated by the Ducros group contribution method .
The results showed that both the addition-esterification reaction and transesterification reaction were exothermic. The free energy changes increased with a rise in temperature, indicating that low temperature was favorable for the reactions in the temperature range from 273.15 to 373.15 K . The optimal addition-esterification reaction conditions were a temperature range from 333.15 to 353.15 K, molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .
Cyclopentanol is used as a building block in the synthesis of a variety of drugs and medicinal compounds. Its structural framework is seen in several therapeutic molecules, contributing to their efficacy .
Cyclopentanol finds utility in the manufacturing of fragrances and flavors due to its distinct odor .
Cyclopentanol can be used as a solvent in various chemical reactions because of its good dissolving properties .
Cyclopentanol is used as a building block in organic synthesis. Its structural framework is seen in several synthetic molecules .
Cyclopentanol can be used as a solvent in various chemical reactions due to its good dissolving properties .
Cyclopentanol finds utility in the manufacturing of fragrances due to its distinct odor .
Cyclopentanol is used in the agriculture industry as a precursor in the synthesis of various agrochemicals .
1-(Aminomethyl)cyclopentanol is an organic compound characterized by the presence of an amine group and a cyclopentanol structure. Its molecular formula is , and it has a molecular weight of approximately 115.18 g/mol. This compound features a five-membered cyclopentane ring with a hydroxymethyl group attached to one carbon atom, which is further substituted by an amino group. The compound can exist in various forms, including its hydrochloride salt, which is often utilized in synthesis and research applications .
Research indicates that 1-(Aminomethyl)cyclopentanol exhibits various biological activities, particularly in pharmacological contexts. It has been studied for its potential neuroprotective effects and its role as a precursor in the synthesis of biologically active compounds. The compound's ability to interact with neurotransmitter systems suggests possible applications in treating neurological disorders .
The synthesis of 1-(Aminomethyl)cyclopentanol can be achieved through several methods:
textCyclopentanone + LiAlH4 → 1-(Aminomethyl)cyclopentanol
1-(Aminomethyl)cyclopentanol finds applications in several fields:
Studies have shown that 1-(Aminomethyl)cyclopentanol interacts with various biological targets, including receptors and enzymes involved in neurotransmission. Its interaction profile suggests potential utility in drug design aimed at modulating neurochemical pathways. Further research is needed to elucidate its mechanisms of action and therapeutic potential comprehensively .
Several compounds share structural similarities with 1-(Aminomethyl)cyclopentanol. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
Cyclopentanol | Alcohol | Simple five-membered cyclic alcohol |
2-Aminocyclopentanol | Amino Alcohol | Contains an amino group on the second carbon |
1-(Aminomethyl)cyclohexanol | Amino Alcohol | Similar structure but with a six-membered ring |
N-Methyl-1-(aminomethyl)cyclopentanol | N-Methylated Amino Alcohol | Methylated derivative enhancing lipophilicity |
1-(Aminomethyl)cyclopentanol stands out due to its specific cyclopentane ring structure combined with an amino and hydroxymethyl functional group, which influences its reactivity and biological activity compared to other similar compounds. Its unique configuration allows it to participate in diverse chemical transformations while maintaining potential therapeutic benefits .
Corrosive